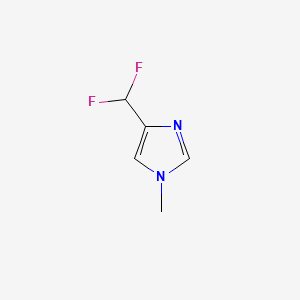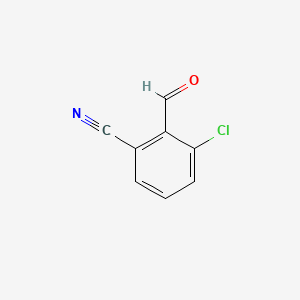
3-Chlor-2-formylbenzonitril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-formylbenzonitrile is an organic compound with the molecular formula C8H4ClNO It is a derivative of benzonitrile, characterized by the presence of a chloro group and a formyl group attached to the benzene ring
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-formylbenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that this compound is used in the synthesis of thiosemicarbazone-benzaldehyde derivatives , which have been studied for their antibacterial properties .
Mode of Action
It is used in the synthesis of thiosemicarbazone-benzaldehyde derivatives . These derivatives have been found to exhibit antibacterial activity, suggesting that they may interact with bacterial proteins or enzymes to inhibit bacterial growth .
Pharmacokinetics
It has been suggested that this compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is reported to be 1.27 (iLOGP), 1.73 (XLOGP3), 2.02 (WLOGP), 1.35 (MLOGP), and 2.59 (SILICOS-IT), with a consensus Log Po/w of 1.79 . These properties may influence its bioavailability.
Result of Action
Its derivatives have been found to exhibit antibacterial activity , suggesting that it may have a role in disrupting bacterial growth or survival.
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and exposure to reactive gases may affect its stability.
Biochemische Analyse
Biochemical Properties
It is known that the compound can participate in reactions at the benzylic position, which can involve free radical bromination and nucleophilic substitution .
Cellular Effects
Related compounds have been shown to have antibacterial activities
Molecular Mechanism
It is known that benzonitrile ligands can form coordination complexes with transition metals, which can be displaced by stronger ligands, making benzonitrile complexes useful synthetic intermediates
Vorbereitungsmethoden
The synthesis of 3-Chloro-2-formylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 3-chlorobenzaldehyde with cyanide sources under specific conditions. Another method includes the use of chlorination reactions on 2-formylbenzonitrile. Industrial production methods often employ optimized reaction conditions to ensure high yield and purity. For instance, the use of catalysts and controlled temperatures can significantly enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
3-Chloro-2-formylbenzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. .
Vergleich Mit ähnlichen Verbindungen
3-Chloro-2-formylbenzonitrile can be compared with other similar compounds such as:
- 2-Chloro-3-formylbenzonitrile
- 4-Chloro-2-formylbenzonitrile
- 3-Bromo-2-formylbenzonitrile These compounds share similar structural features but differ in the position or type of substituents on the benzene ring. The uniqueness of 3-Chloro-2-formylbenzonitrile lies in its specific substitution pattern, which can influence its reactivity and applications .
Eigenschaften
IUPAC Name |
3-chloro-2-formylbenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3,5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBCIKLKCYMPBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
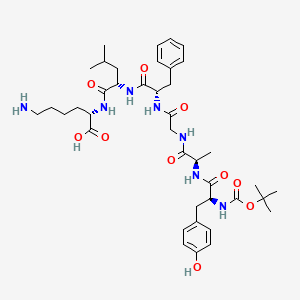
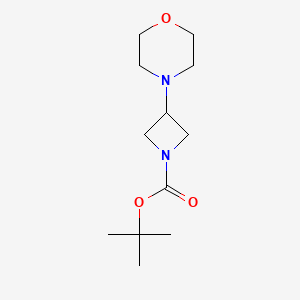
![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(2S)-2-pyrrolidinylMethyl]aMino]-3-Cyclobutene-1,2-dione](/img/structure/B597023.png)
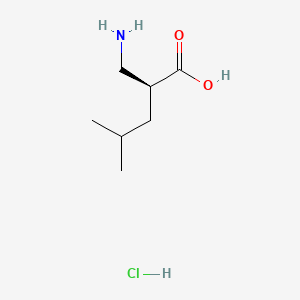
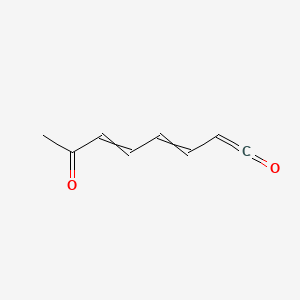


![7-Phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B597033.png)
![7-Bromo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B597034.png)




